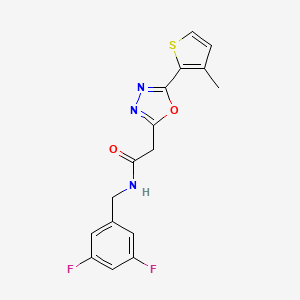

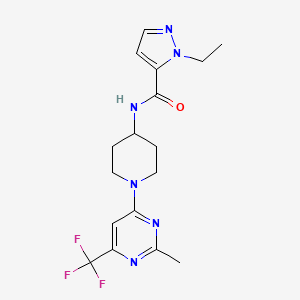

![molecular formula C14H13BrN2O2 B2892291 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2097867-20-2](/img/structure/B2892291.png)

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

- Protodeboronation : In recent studies, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation allows for functionalization of boronic esters, leading to the formation of new C–C bonds. Hydromethylation : The protocol involving protodeboronation, paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation . This valuable transformation remains relatively unexplored.

Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

The compound 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has been explored for its potential antiprotozoal activities. A study focused on synthesizing novel dicationic imidazo[1,2-a]pyridines, including derivatives structurally related to 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide, for antiprotozoal applications. These compounds demonstrated strong DNA affinities and showed significant in vitro activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, with some compounds exhibiting in vivo activity in mouse models of trypanosomal infection (Ismail et al., 2004).

Antibacterial and Computational Validation

Another research avenue for derivatives of 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves their antibacterial properties. A study on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, which shares a core structural motif with the compound , explored their in vitro antibacterial activities against drug-resistant bacteria. These compounds showed significant activity, especially against NDM-positive bacteria A. baumannii. Computational docking studies and molecular dynamics (MD) simulations were conducted to validate the observed antibacterial activities, providing insights into the interactions at the molecular level (Siddiqa et al., 2022).

PET Imaging for Neuroinflammation

The compound's potential application extends to the development of positron emission tomography (PET) radiotracers for imaging neuroinflammation. A specific derivative, [11C]CPPC, a PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), was synthesized for noninvasive imaging of reactive microglia and disease-associated neuroinflammation. This research underscores the utility of 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide derivatives in neuroscientific research, particularly for studying neuroinflammation-related disorders (Horti et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDNVDVECGZCBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

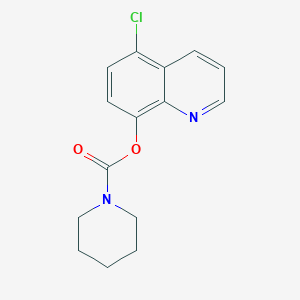

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

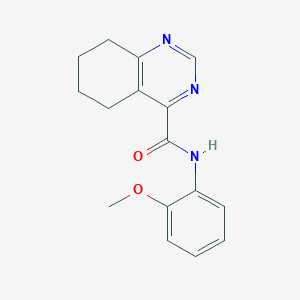

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)

![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)